molecular formula C10H12N2 B175465 2-(4-Aminophenyl)-2-methylpropanenitrile CAS No. 115279-57-7

2-(4-Aminophenyl)-2-methylpropanenitrile

Cat. No. B175465
M. Wt: 160.22 g/mol
InChI Key: VXDPOGVDHHJTDY-UHFFFAOYSA-N
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Description

“2-(4-Aminophenyl)” compounds are a class of chemical compounds that have been studied for their potential applications . For example, “2-(4-Aminophenyl)benzothiazole” derivatives have been synthesized and evaluated for their antimicrobial activity .


Synthesis Analysis

The synthesis of “2-(4-Aminophenyl)” compounds involves various chemical reactions. For instance, “2-(4-Aminophenyl)benzothiazole” derivatives were synthesized via a condensation reaction of vinamidium salts and amidine chloride salts, followed by hydrazine palladium catalyzed reduction .


Molecular Structure Analysis

The molecular structure of these compounds was elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Chemical Reactions Analysis

These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For instance, “Tris(4-aminophenyl)amine-based polyimide” is known for its significant adsorption properties .

Scientific Research Applications

Application in Gas Separation

  • Scientific Field : Material Science
  • Summary of Application : The compound is used in the synthesis of novel homopolyimides containing pyridine and morpholine groups for gas separation .
  • Methods of Application : A novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures. By one-step homopolymerization of MPAP and different dianhydrides, three new polyimides (PIs) were synthesized .
  • Results or Outcomes : The obtained PIs are easily soluble in common organic solvents, such as NMP, DMAc, and CHCl3. Simultaneously, PIs have high thermal performance (Tg = 277–377 °C) and excellent thermal stability (Td,5% and Td,10% are 460–487 °C and 525–545 °C). They also have good optical transparency (λcutoff = 380–394 nm, λ80% = 469–482 nm) and hydrophobicity (θ = 87–92º). The free volume and gas adsorption are simulated by Materials Studio 2019 software, and the simulation results match the gas separation performance obtained from experimental test .

Application in Electrochromic Materials

  • Scientific Field : Material Chemistry
  • Summary of Application : The compound is used in the synthesis of novel electrochromic aromatic polyimides with pendent benzimidazole group .
  • Methods of Application : Two novel electrochromic aromatic polyimides (named as TPA-BIA-PI and TPA-BIB-PI, respectively) with pendent benzimidazole group were synthesized from 1,2-Diphenyl-N,N′-di-4-aminophenyl-5-amino-benzimidazole and 4-Amino-4′-aminophenyl-4″-1-phenyl-benzimidazolyl-phenyl-aniline with 4,4′-(hexafluoroisopropane) phthalic anhydride (6FDA) via two-step polymerization process .
  • Results or Outcomes : The results showed that due to the π-π* transitions, the maximum UV–Vis absorption bands of TPA-BIA-PI and TPA-BIB-PI films were located at about 314 nm and 346 nm, respectively. A pair of reversible redox peaks of TPA-BIA-PI and TPA-BIB-PI films that were associated with noticeable color changed from original yellow to dark blue and green were observed in the cyclic voltammetry (CV) test .

Application in Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The compound is used in the synthesis of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, which were evaluated for their antimicrobial activity .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Application in Heat-Resistant Biopolyurea Synthesis

  • Scientific Field : Bioscience, Biotechnology, and Biochemistry
  • Summary of Application : The compound is used in the fermentative production of 2-(4-aminophenyl)ethylamine to synthesize a novel heat-resistant biopolyurea .
  • Methods of Application : The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) was produced by fermentation using genetically engineered Escherichia coli. Optimizing fed-batch cultures of this strain produced the highest reported yield to date of 4APEA (7.2%; 3.5 g/L versus glucose) within 72 h .
  • Results or Outcomes : Fermented 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas PU-1 and PU-2, respectively. The decomposition temperatures for 10% weight loss (Td10) of PU-1 and PU-2 were 276°C and 302°C, respectively, and were comparable with that of other thermostable aromatic polyureas .

Application in Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The compound is used in the design, synthesis and mode of action of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moiety as potent antimicrobial agents .
  • Methods of Application : A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action .
  • Results or Outcomes : The results revealed that compounds SC06, SC09, TS05 and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Application in Aromatic Polyamides

  • Scientific Field : Material Science
  • Summary of Application : The compound is used in the synthesis of novel aromatic polyamides .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Application in Biosensing

  • Scientific Field : Bioscience
  • Summary of Application : The compound is used in the synthesis of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .
  • Methods of Application : Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis(4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
  • Results or Outcomes : The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .

Application in Aromatic Polyamides

  • Scientific Field : Material Science
  • Summary of Application : The compound is used in the synthesis of novel aromatic polyamides .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Application in Aromatic Heterocyclic Diamine Monomer

  • Scientific Field : Material Science
  • Summary of Application : The compound is used in the synthesis of a new aromatic heterocyclic diamine monomer .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

The safety and hazards associated with these compounds are not specifically mentioned in the sources I found .

Future Directions

The future directions of research on these compounds could involve further exploration of their antimicrobial properties and potential applications in other areas .

properties

IUPAC Name

2-(4-aminophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDPOGVDHHJTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434817
Record name 2-(4-aminophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-2-methylpropanenitrile

CAS RN

115279-57-7
Record name 2-(4-aminophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-2-methylpropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-methyl-2-(4-nitro-phenyl)-propionitrile was dissolved in ethyl acetate (20 ml) and treated with stannous chloride dihydrate (3.52 g, 15.86 mmol). After stirring overnight at room temperature, the reaction mixture was basified with aqueous sodium carbonate. The organic layer was separated, washed with water, dried and concentrated to oil. The crude compound was purified by column chromatography over silica gel using ethyl acetate/pet ether (1:9) as eluent to give 2-(4-aminophenyl)-2-methyl propionitrile (0.45 g, 89%) as oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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20 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
3.52 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Methyl-2-(4-nitrophenyl)propanenitrile (Compound of step 1, 16 g, 84.1 mmol) and Raney-Ni (4.16 g) were shaken in THF-MeOH [(1:1), 160 mL] under 40 psi of hydrogen for 10 hours at RT, After completion of reaction, the catalyst was filtered-off and the solvent was evaporated to dryness. The crude product was purified by column chromatography (silica gel, ethyl acetate in hexane) to obtain the title compound as oil.
Quantity
16 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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THF MeOH
Quantity
160 mL
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Name
Quantity
4.16 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

16 g (84.1 mmol) of 2-methyl-2-(4-nitro-phenyl)-propionitrile (Example 1d) and 4.16 g of Raney-Ni are shacked in 160 ml of THF-MeOH (1:1) under 1.1 bar of H2 for 12 h at rt. After completion of the reaction, the catalyst is filtered-off and the filtrate is evaporated to dryness. The residue is purified by flash chromatography on silica gel (hexane-EtOAc 3:1 to 1:2) to provide the title compound as an oil. ES-MS: 161 (M+H)+; analytical HPLC: tret=2.13 minutes (Grad 1).
Quantity
16 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
160 mL
Type
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Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One

Synthesis routes and methods IV

Procedure details

2-methyl-2-(4-nitrophenyl) propanenitrile (4.5 g, 23.6 mmol) was added to a reaction vessel, to which were successively added Pd/C (450 mg) and 50 mL ethyl acetate. The system was vacuumed and hydrogen was introduced. The resulting mixture is reacted at room temperature for 15 hrs. The resulting reaction was filtered with Celite, and washed with ethyl acetate. The resulting filtrate was concentrated to obtain a colorless oil of 2-(4-aminophenyl)-2-methyl propanenitrile (3.5 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
450 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenyl)-2-methylpropanenitrile
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Reactant of Route 6
2-(4-Aminophenyl)-2-methylpropanenitrile

Citations

For This Compound
5
Citations
F Lei, Y Tu, M Wang, WH Wang… - … conference on Applied …, 2015 - atlantis-press.com
2-(4-((6-bromo-3-nitroquinolin-4-yl) amino) phenyl)-2-methylpropanenitril (7) is an important intermediate in many PI3K/mTOR inhibitors. The compound 5 was synthesized from 6-…
Number of citations: 2 www.atlantis-press.com
Y Li, X Zhang, S Niu, Y Zhao, L Yang, X Shao… - Chemical Research in …, 2017 - Springer
A series of imidazo[4,5-c]quinoline derivatives(12a—12m) was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-…
Number of citations: 3 link.springer.com
XD Ma, N Qiu, B Yang, QJ He, YZ Hu - MedChemComm, 2016 - pubs.rsc.org
Herein, we reported the preparation and in vitro development of a novel series of quinoline-based mTOR inhibitors, some of which were obtained via introducing a ring-opening strategy…
Number of citations: 7 pubs.rsc.org
W Zhu, F Zhuang, L Wang, B Zhao - Proceedings of the, 2019 - researchgate.net
Bacterial infections and antibiotic resistance have become a global healthcare crisis. There is an urgent need to develop visualized therapeutic platforms that allow accurate imaging of …
Number of citations: 3 www.researchgate.net
X Ma, X Lv, N Qiu, B Yang, Q He, Y Hu - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
A series of quinoline derivatives featuring the novelty of introducing intra-molecular hydrogen bonding scaffold (iMHBS) were designed, synthesized and biologically evaluated for their …
Number of citations: 20 www.sciencedirect.com

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